N-(3-chloro-4-methoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4/c1-13-8-14(2)10-16(9-13)25-7-6-24(20(27)21(25)28)12-19(26)23-15-4-5-18(29-3)17(22)11-15/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJCDHLEFWKGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Conversely, the 3-chloro-4-methoxyphenyl moiety introduces steric and electronic effects distinct from the 3-methoxyphenyl group in , which may alter binding affinity to biological targets.
- Fluorine vs. Chlorine/Methoxy: Fluorinated derivatives (e.g., Example 83 in ) often exhibit higher metabolic stability and target selectivity due to fluorine’s electronegativity.
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Thermal Stability: The high melting point (302–304°C) of Example 83 suggests that fluorinated chromenone derivatives exhibit superior crystallinity. The target compound’s stability remains uncharacterized but may benefit from the rigid dihydropyrazine core.
Q & A
Q. What are the critical steps and reagents in synthesizing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Acetylation : Use of acetic anhydride or acetyl chloride to introduce the acetamide moiety .
- Cyclization : Formation of the dihydropyrazine ring under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Coupling Reactions : Linking the 3,5-dimethylphenyl group to the pyrazine core via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures to isolate the product .
Key Reagents : Acetic anhydride, tetrahydrofuran (solvent), and catalysts such as triethylamine .
Q. Which spectroscopic and analytical methods are used for structural confirmation?
| Technique | Application | Example Data from Evidence |
|---|---|---|
| NMR Spectroscopy | Confirms substituent positions (e.g., methoxy, chloro groups) and backbone structure. | Aromatic protons at δ 7.2–7.8 ppm; carbonyl signals at δ 170–175 ppm . |
| Mass Spectrometry (MS) | Validates molecular weight and fragmentation patterns. | Molecular ion peak at m/z 443.9 (C₂₁H₁₅ClFN₄O₃) . |
| HPLC | Assesses purity (>95% required for biological assays) . | Retention time ~12.5 min (C18 column, acetonitrile/water gradient) . |
Q. What are the key structural features influencing reactivity and bioactivity?
- Electron-Withdrawing Groups : The 3-chloro-4-methoxyphenyl group enhances electrophilicity, facilitating nucleophilic attacks .
- Dihydropyrazine Core : The 2,3-dioxo moiety participates in hydrogen bonding, critical for target protein interactions .
- Acetamide Linker : Provides conformational flexibility, enabling binding to hydrophobic pockets in enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during acetylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Screening : Triethylamine vs. DBU for deprotonation; the latter improves cyclization efficiency by 15–20% .
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways, as demonstrated by ICReDD’s feedback-loop methodology .
Q. How to address contradictions in reported biological activity data?
- Assay Validation : Cross-test in multiple cell lines (e.g., HeLa, MCF-7) to confirm anticancer activity .
- Structural Analog Comparison : Compare with derivatives like N-(3-chlorophenyl)-2-(3-(4-methoxybenzyl)-dioxo-pyrido-pyrimidinyl)acetamide to isolate substituent effects .
- Metabolic Stability Studies : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo results .
Q. What computational strategies aid in rational drug design for this compound?
- Molecular Docking : Predict binding to kinases (e.g., EGFR) by simulating interactions with the dihydropyrazine core .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., logP ~2.4 suggests moderate lipophilicity) .
- Reaction Path Search : Implement ICReDD’s quantum chemistry-based methods to design novel derivatives with enhanced activity .
Q. How to characterize polymorphic forms or hydrate/solvate formation?
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., similar to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide structures) .
- Thermogravimetric Analysis (TGA) : Detect solvent loss events (e.g., ~5% weight loss at 100°C indicates hydrate formation) .
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .
Q. What strategies mitigate instability of the dihydropyrazine core during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
